

# IUPAC name for C<sub>11</sub>H<sub>16</sub>O<sub>2</sub> as a benzaldehyde derivative

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## Compound of Interest

Compound Name: (Diethoxymethyl)benzene

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An In-Depth Technical Guide on the Nomenclature and Chemical Identity of C<sub>11</sub>H<sub>16</sub>O<sub>2</sub> as a Benzaldehyde-Derived Compound

## Abstract

The molecular formula C<sub>11</sub>H<sub>16</sub>O<sub>2</sub> presents a compelling case study in the precise application of chemical principles for structure elucidation and nomenclature. While initially queried as a "benzaldehyde derivative," a rigorous analysis based on the degree of unsaturation reveals that a simple substituted benzaldehyde structure is not feasible for this formula. This guide establishes that the most prominent and chemically logical candidate for C<sub>11</sub>H<sub>16</sub>O<sub>2</sub> derived from benzaldehyde is Benzaldehyde Diethylacetal. We will dissect the IUPAC nomenclature, explore its synthesis and critical role as a protecting group in complex molecular engineering, and detail the spectroscopic signatures required for its unambiguous identification. This whitepaper is intended for researchers, chemists, and drug development professionals who rely on a foundational understanding of chemical structures and their strategic manipulation in synthetic pathways.

## The Structural Conundrum: Degree of Unsaturation

Before assigning a name, we must first validate the proposed structural class. The concept of the Degree of Unsaturation (DoU) is a fundamental first step in determining the possible structures for a given molecular formula.

The formula for calculating DoU is:  $DoU = C + 1 - (H/2) - (X/2) + (N/2)$  Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For  $C_{11}H_{16}O_2$ , the calculation is:  $DoU = 11 + 1 - (16/2) = 4$

A DoU of 4 indicates the presence of four rings and/or double bonds. A standard benzaldehyde structure contains a benzene ring (3 double bonds + 1 ring = 4 DoU) and a carbonyl group (C=O) from the aldehyde (1 DoU), for a total DoU of 5.

Conclusion: A molecule with the formula  $C_{11}H_{16}O_2$  cannot be a simple benzaldehyde derivative that retains the aldehyde's carbonyl group, as the required degree of unsaturation is not met. The structure must be a derivative in a broader sense, implying it is synthesized from benzaldehyde, resulting in a modification of the aldehyde functional group itself.

## Prime Candidate: Benzaldehyde Diethylacetal

The most plausible structure for  $C_{11}H_{16}O_2$  as a compound derived from benzaldehyde is its diethylacetal. Acetals are formed by the reaction of an aldehyde with an alcohol, in this case, benzaldehyde with two equivalents of ethanol. This reaction replaces the C=O double bond with two single C-O bonds, reducing the DoU by one and aligning with the calculated value of 4.

## IUPAC Nomenclature and Structure

The systematic naming of this compound follows the IUPAC rules for substitutive nomenclature.<sup>[1]</sup>

- Preferred IUPAC Name (PIN): **(Diethoxymethyl)benzene**<sup>[2][3]</sup>
  - Rationale: The benzene ring is considered the parent hydride. The  $CH(OCH_2CH_3)_2$  group is treated as a complex substituent, named "diethoxymethyl."
- Other Common Names:  $\alpha,\alpha$ -Diethoxytoluene, Benzaldehyde diethylacetal.<sup>[2][3]</sup>

The structure consists of a central benzene ring attached to a methine carbon, which in turn is bonded to two ethoxy groups.

Caption: Structure of **(Diethoxymethyl)benzene**.

## Core Chemical Properties

The fundamental properties of **(Diethoxymethyl)benzene** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	180.24 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	774-48-1	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless liquid	N/A
Boiling Point	215-218 °C	N/A

## Synthetic Protocol and Utility in Drug Development

Benzaldehyde derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals.[\[4\]](#)[\[5\]](#) The transformation of benzaldehyde into its diethylacetal is a textbook example of using a protecting group, a concept of paramount importance in multi-step organic synthesis.

## Rationale for Aldehyde Protection

The aldehyde functional group is highly reactive towards nucleophiles and both oxidizing and reducing agents.[\[5\]](#) In a complex synthesis targeting another part of a molecule, the aldehyde can interfere with the desired reaction. Converting it to an acetal renders it inert to many reagents (e.g., Grignard reagents, lithium aluminum hydride, strong bases). The protection can be reversed later in the synthesis using a simple acid-catalyzed hydrolysis to regenerate the aldehyde.

## Experimental Protocol: Acetal Formation

This protocol describes a standard procedure for the synthesis of **(Diethoxymethyl)benzene**.

Objective: To protect the aldehyde functional group of benzaldehyde via acid-catalyzed acetal formation.

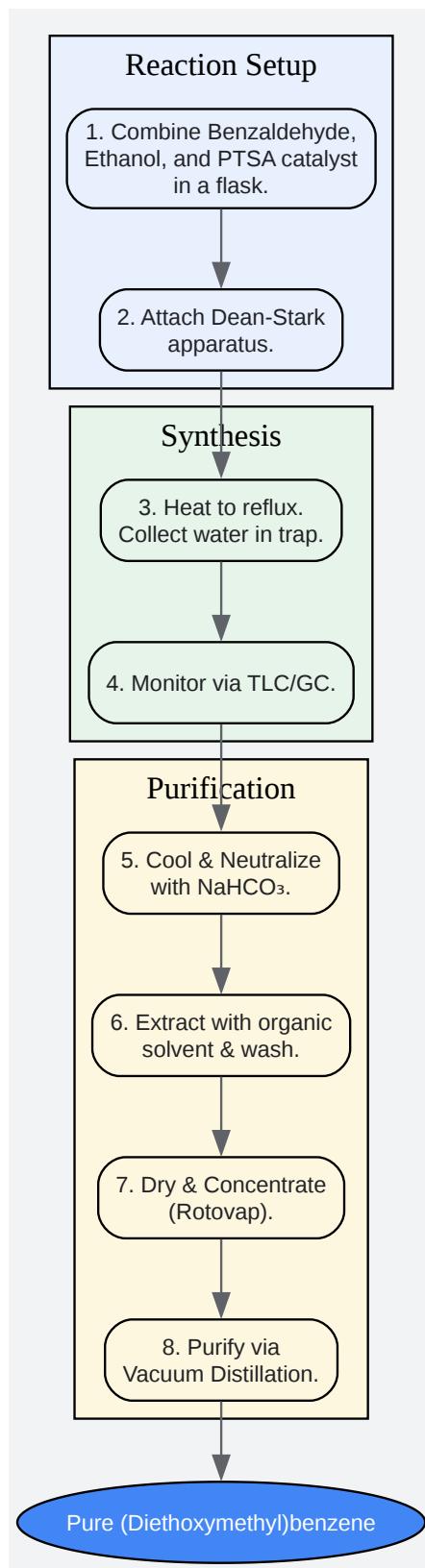
Materials:

- Benzaldehyde (1.0 eq)
- Ethanol (absolute, >5.0 eq, serves as reagent and solvent)
- Triethyl orthoformate (optional, as a dehydrating agent)
- Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin)
- Anhydrous sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Dichloromethane or Diethyl ether (for extraction)

**Procedure:**

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde and a large excess of absolute ethanol.
- Catalysis: Add a catalytic amount of PTSA (approx. 0.01-0.05 eq).
- Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water-ethanol azeotrope, removing water from the reaction and driving the equilibrium towards the acetal product.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzaldehyde is consumed.
- Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation to yield pure **(Diethoxymethyl)benzene**.



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Caption: Experimental workflow for the synthesis of **(Diethoxymethyl)benzene**.

## Spectroscopic Characterization

Unambiguous identification of the synthesized product requires a suite of spectroscopic techniques. The key is to confirm the absence of the aldehyde group and the presence of the acetal and ethoxy groups.

Technique	Benzaldehyde (Starting Material)	(Diethoxymethyl)benzene (Product)	Rationale
IR Spectroscopy	Strong C=O stretch at ~1700 $\text{cm}^{-1}$ ; C-H (aldehyde) stretches at ~2850, 2750 $\text{cm}^{-1}$ <sup>[6]</sup>	Absence of C=O stretch; Strong C-O stretches at 1000-1200 $\text{cm}^{-1}$ ; Absence of aldehyde C-H stretches.	Confirms loss of the carbonyl and formation of ether linkages.
$^1\text{H}$ NMR	Aldehyde proton (CHO) at ~10 ppm; Aromatic protons at 7.5-7.9 ppm.	Acetal proton ( $\text{CH}(\text{OR})_2$ ) at ~5.5 ppm; Aromatic protons at 7.2-7.4 ppm; Methylene (-OCH <sub>2</sub> -) quartet at ~3.5 ppm; Methyl (-CH <sub>3</sub> ) triplet at ~1.2 ppm.	Disappearance of the downfield aldehyde proton and appearance of the characteristic acetal proton and ethoxy signals.
$^{13}\text{C}$ NMR	Carbonyl carbon (C=O) at ~192 ppm.	Acetal carbon ( $\text{CH}(\text{OR})_2$ ) at ~101 ppm; Methylene carbon (-OCH <sub>2</sub> -) at ~61 ppm; Methyl carbon (-CH <sub>3</sub> ) at ~15 ppm.	Confirms the change in hybridization and chemical environment of the former aldehyde carbon.
Mass Spec (EI)	$\text{M}^+$ at $m/z$ = 106; Key fragment at $m/z$ = 105 ( $[\text{M}-\text{H}]^+$ ).	$\text{M}^+$ at $m/z$ = 180; Key fragment at $m/z$ = 135 ( $[\text{M}-\text{OEt}]^+$ ). <sup>[3]</sup>	Confirms molecular weight and characteristic loss of an ethoxy group from the acetal.

## Conclusion

While the query for a "benzaldehyde derivative" with the formula  $\text{C}_{11}\text{H}_{16}\text{O}_2$  is chemically nuanced, a systematic, evidence-based approach points unequivocally to

**(Diethoxymethyl)benzene.** This compound, more commonly known as benzaldehyde

diethylacetal, serves as a critical example of the strategic use of protecting groups in synthetic organic chemistry. For professionals in drug discovery and development, understanding the principles of its IUPAC nomenclature, the rationale behind its synthesis, and the spectroscopic data that confirms its structure is fundamental. This guide provides a comprehensive technical overview, grounding these concepts in the authoritative standards of chemical science.

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